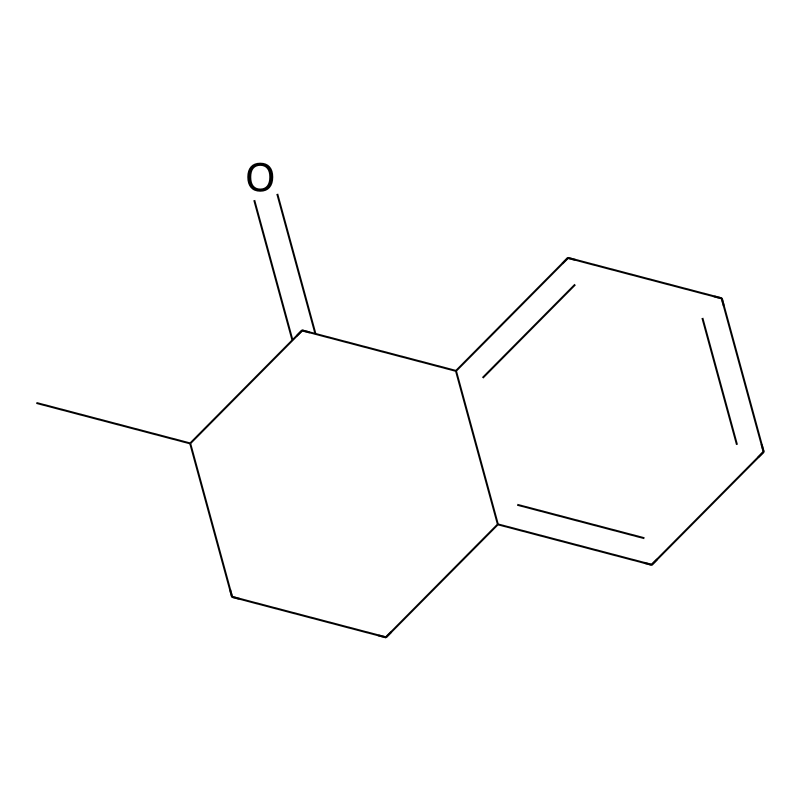2-Methyl-1-tetralone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Enantioselective Hydrogenation
2-Methyl-1-tetralone has been studied as a substrate for enantioselective hydrogenation, a process that uses a catalyst to selectively produce one enantiomer (mirror image) of a molecule over the other. Research has shown that 2-Methyl-1-tetralone undergoes enantioselective hydrogenation when catalyzed by 1,4-diamine-ruthenium(II) complexes []. This finding suggests that 2-Methyl-1-tetralone could potentially be used as a starting material for the synthesis of other chiral molecules.
2-Methyl-1-tetralone is an organic compound classified as a member of the tetralin family, characterized by a fused bicyclic structure. Its chemical formula is C₁₁H₁₂O, and it has a molecular weight of approximately 160.22 g/mol. The compound features a methyl group at the second position and a ketone functional group at the first position of the tetralin structure, making it structurally unique among similar compounds. Its IUPAC name is 2-methyl-3,4-dihydro-2H-naphthalen-1-one, and it is also known by various synonyms including 2-methyltetralone and 2-methyl-alpha-tetralone .
- Decarboxylation: The compound can undergo decarboxylation to yield derivatives like 2-hydroperoxy-2-methyl-1-tetralone when reacted with atmospheric oxygen .
- Protonation: Stereoselective protonation of its lithium enolate has been reported, which is catalyzed by salan-type diamines, demonstrating its reactivity in asymmetric synthesis .
- Dehydrogenation: Methylation of 1-tetralone followed by dehydrogenation in the presence of palladium on carbon catalyst is another pathway for its synthesis .
Several synthesis methods for 2-methyl-1-tetralone have been documented:
- Friedel-Crafts Reaction: One common method involves the Friedel-Crafts acylation of α-methyl-γ-butyrolactone, yielding 2-methyl-1-tetralone in good yields (approximately 79%) under specific conditions .
- Methylation and Dehydrogenation: Another method includes methylating 1-tetralone followed by dehydrogenation using palladium catalysts .
- Decarboxylation: The compound can be synthesized through the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, providing an alternative route to this compound .
2-Methyl-1-tetralone has several applications across different fields:
- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceutical chemistry.
- Flavoring and Fragrance Industry: Due to its aromatic properties, it may find applications in flavoring and fragrance formulations.
- Research: It is utilized in various chemical research studies focused on organic synthesis and reaction mechanisms .
Interaction studies involving 2-methyl-1-tetralone are primarily focused on its reactivity with other chemical species rather than biological interactions. The compound's enol forms can react with atmospheric oxygen, leading to oxidation products that have implications for understanding its behavior in synthetic pathways . Further studies are warranted to explore potential interactions with biological targets.
Several compounds share structural characteristics with 2-methyl-1-tetralone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Tetralone | Ketone at position one without methyl substitution | Basic structure for synthesizing derivatives |
| 2-Methyl-1-naphthol | Hydroxyl group instead of ketone | Exhibits different biological properties |
| 3-Methyl-1-tetralone | Methyl group at position three | Alters reactivity and potential applications |
| 4-Methyl-1-tetralone | Methyl group at position four | Different steric effects compared to 2-methyl |
| 6-Methyl-1-tetralone | Methyl group at position six | Less common but significant in specific syntheses |
The uniqueness of 2-methyl-1-tetralone lies in its specific positioning of functional groups that influence its reactivity and applications compared to these similar compounds. Its ability to participate in diverse
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








